molecular formula C7H15N3O B13209147 3-Methyl-1-(piperidin-3-yl)urea

3-Methyl-1-(piperidin-3-yl)urea

Cat. No.: B13209147
M. Wt: 157.21 g/mol
InChI Key: DGWXVVGIMFATDY-UHFFFAOYSA-N
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Description

Significance of Urea (B33335) and Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Materials Science

The urea functional group is a cornerstone in the design of bioactive compounds. Its ability to form stable hydrogen bonds with biological targets, such as enzymes and receptors, makes it a valuable component in modulating drug potency and selectivity. nih.gov The resonance structures of the urea moiety create a distinct dipole moment, enhancing its capacity for strong interactions. researchgate.net This has led to the incorporation of the urea scaffold in a wide array of clinically approved drugs, including anticancer, antibacterial, anticonvulsant, and antiviral agents. nih.gov

Similarly, the piperidine ring is one of the most prevalent heterocyclic scaffolds in pharmaceuticals. nih.gov Its three-dimensional structure and conformational flexibility allow for the precise spatial arrangement of functional groups, which is critical for optimizing interactions with biological targets. researchgate.net Piperidine derivatives are found in numerous drug classes, demonstrating a broad spectrum of biological activities. nih.gov The combination of these two privileged scaffolds, urea and piperidine, into a single molecular entity represents a compelling strategy in the pursuit of novel chemical compounds with potential therapeutic applications.

Overview of N-Substituted Urea Derivatives with Piperidine Moieties

The strategic combination of urea and piperidine has given rise to a diverse class of N-substituted urea derivatives with significant biological activities. These compounds have been investigated for a range of therapeutic applications, from neuroprotection to enzyme inhibition. For instance, certain piperidine urea derivatives have been designed and synthesized with the aim of providing neuroprotective effects in the context of ischemic stroke. researchgate.net In the field of oncology, the urea group is a key feature in several kinase inhibitors, and its incorporation with heterocyclic systems like piperidine is a common approach in the design of novel anticancer agents. researchgate.net

Furthermore, the substitution pattern on both the urea and piperidine components can be systematically varied to fine-tune the physicochemical and pharmacological properties of the resulting molecules. This modularity allows for the creation of large libraries of related compounds for high-throughput screening and lead optimization in drug discovery programs.

Research Landscape and Current Gaps Pertaining to 3-Methyl-1-(piperidin-3-yl)urea

Despite the well-documented importance of its constituent parts, the specific compound this compound remains largely unexplored in the scientific literature. A search for its CAS number, 1546711-96-9, primarily yields listings from chemical suppliers, indicating its commercial availability for research purposes but a lack of published studies detailing its synthesis, characterization, or biological activity. bldpharm.com

This represents a significant knowledge gap. While the general properties of piperidine-urea compounds can be inferred, the specific substitution pattern of this compound—with a methyl group on one urea nitrogen and the piperidine ring attached at the 3-position—confers a unique three-dimensional structure and electronic distribution. The absence of empirical data on this particular molecule means that its potential contributions to medicinal chemistry or materials science are yet to be realized. The exploration of its synthetic accessibility and a preliminary assessment of its biological profile would be the first steps in addressing this research gap.

A plausible synthetic route for this compound could involve the reaction of 3-aminopiperidine with methyl isocyanate, a common method for the formation of N,N'-disubstituted ureas. Alternatively, modern synthetic methodologies, such as the use of hypervalent iodine reagents to facilitate the coupling of amines and isocyanates, could offer an efficient pathway to this and related unsymmetrical urea derivatives. mdpi.com The characterization of the resulting compound would rely on standard analytical techniques, as detailed in the table below.

Table 1: Physicochemical Properties and Identifiers for this compound

PropertyValue
IUPAC Name This compound
CAS Number 1546711-96-9 bldpharm.com
Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
Canonical SMILES CNC(=O)NC1CCCNC1

The following table lists the chemical compounds mentioned in this article, along with their respective IUPAC names and CAS numbers where available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

1-methyl-3-piperidin-3-ylurea

InChI

InChI=1S/C7H15N3O/c1-8-7(11)10-6-3-2-4-9-5-6/h6,9H,2-5H2,1H3,(H2,8,10,11)

InChI Key

DGWXVVGIMFATDY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1CCCNC1

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methyl 1 Piperidin 3 Yl Urea and Its Analogs

Direct Urea (B33335) Formation Approaches

The construction of the urea moiety is a pivotal step in the synthesis of 3-Methyl-1-(piperidin-3-yl)urea. Several established methods can be employed for this transformation, each with its own set of advantages and considerations.

Carbonyldiimidazole (CDI)-Mediated Synthesis

1,1'-Carbonyldiimidazole (CDI) is a widely used and safer alternative to phosgene (B1210022) for the formation of ureas. nih.govkoreascience.kr The reaction mechanism involves the initial activation of an amine with CDI to form an imidazolyl carbamate (B1207046) intermediate. This intermediate is then susceptible to nucleophilic attack by a second amine, leading to the desired urea and releasing imidazole (B134444) as a byproduct.

In the context of synthesizing this compound, this two-step, one-pot procedure would involve the reaction of either 3-aminopiperidine with CDI followed by the addition of methylamine (B109427), or the reaction of methylamine with CDI followed by the addition of 3-aminopiperidine. The choice of the order of addition can be influenced by the reactivity and availability of the starting materials. A general representation of this synthetic approach is depicted below:

Reaction Scheme:

Generated code

This method is known for its mild reaction conditions and the ease of purification, as the imidazole byproduct is readily removed. koreascience.kr

Isocyanate-Based Coupling Reactions

The reaction of an isocyanate with an amine is a highly efficient and direct method for the synthesis of ureas. mdpi.com For the preparation of this compound, this would involve the coupling of 3-aminopiperidine with methyl isocyanate.

Reaction Scheme:

Generated code

This reaction is typically fast and proceeds with high yield. The primary consideration for this method is the handling of methyl isocyanate, which is a volatile and toxic reagent, necessitating appropriate safety precautions. The synthesis of various urea derivatives has been successfully achieved using this methodology, highlighting its broad applicability. mdpi.com

Nucleophilic Addition of Amines to Potassium Isocyanate

An alternative and often safer approach to using pre-formed isocyanates is the in-situ generation of an isocyanate from potassium isocyanate (KNCO). This method involves the nucleophilic addition of an amine to the cyanate (B1221674) salt, which, upon protonation, forms the corresponding urea. To synthesize this compound via this route, a two-step process would be necessary. First, 3-aminopiperidine could be reacted with potassium isocyanate to form 1-(piperidin-3-yl)urea. Subsequent N-methylation of this intermediate would then yield the final product.

This method avoids the direct handling of volatile isocyanates and is considered a greener alternative.

Stereoselective Synthesis and Chiral Resolution Techniques

The piperidine (B6355638) ring in this compound contains a stereocenter at the 3-position. As the biological activity of chiral molecules is often enantiomer-dependent, the ability to synthesize enantiomerically pure forms of this compound is of high importance.

Enantioselective Pathways to Optically Active Piperidin-3-yl Ureas

The primary strategy for obtaining enantiomerically pure this compound is to start with a chiral source of 3-aminopiperidine. Significant research has been dedicated to the enantioselective synthesis of this key intermediate.

One prominent method involves the asymmetric reduction of a suitable prochiral precursor. For instance, (R)-3-aminopiperidine can be prepared by the reduction of (R)-3-aminopiperidin-2-one hydrochloride using reducing agents like lithium aluminum hydride. google.comgoogle.com The precursor, (R)-3-aminopiperidin-2-one hydrochloride, can be synthesized from (R)-methyl-2,5-diaminopentanoate dihydrochloride. google.com

Biocatalysis offers another powerful approach. The use of ω-transaminases for the asymmetric amination of N-Boc-piperidone has been shown to produce both (R)- and (S)-N-Boc-3-aminopiperidine with high enantiomeric excess. beilstein-journals.org These enantiomerically enriched intermediates can then be deprotected and subsequently converted to the target urea without racemization.

Furthermore, multi-enzyme cascades have been developed for the synthesis of chiral 3-aminopiperidines. For example, a one-pot reaction utilizing galactose oxidase and imine reductase can convert N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine, which can then be used to synthesize the desired L-enantiomer of the target urea. rsc.org

More recently, rhodium-catalyzed asymmetric reductive Heck reactions have been employed to synthesize enantioenriched 3-substituted piperidines, which are valuable precursors to chiral 3-aminopiperidine. organic-chemistry.org

Resolution of Racemic Mixtures

When a stereoselective synthesis is not employed, the resulting racemic mixture of this compound or its precursors must be resolved to obtain the individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

For the analytical and preparative separation of the enantiomers of 3-aminopiperidine, a pre-column derivatization can be employed to introduce a chromophore, facilitating detection. A reported method involves derivatization with p-toluenesulfonyl chloride, allowing for the separation of the resulting diastereomeric sulfonamides on a chiral stationary phase. nih.govresearchgate.net This method provides excellent resolution between the enantiomers. nih.gov

The separation of enantiomers of chiral weak acids has also been achieved using polysaccharide-based chiral columns in HPLC, a technique that could be adapted for the resolution of derivatized piperidine intermediates. researchgate.net

Below is a table summarizing the chiral separation of derivatized 3-aminopiperidine enantiomers.

Parameter Value
Chiral Stationary Phase Chiralpak AD-H
Mobile Phase 0.1% Diethylamine in Ethanol
Flow Rate 0.5 mL/min
Detection UV at 228 nm
Resolution (Rs) > 4.0
Data sourced from a study on the chiral HPLC separation of derivatized 3-aminopiperidine enantiomers. nih.gov

Microwave-Assisted and Green Chemistry Synthetic Protocols

The push towards sustainable chemical manufacturing has led to the adoption of green chemistry principles and enabling technologies like microwave synthesis. These approaches aim to reduce waste, avoid hazardous reagents, and decrease energy consumption and reaction times.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of urea derivatives, this technology offers significant advantages over conventional heating methods. A particularly efficient and rapid method involves the reaction of amines with potassium cyanate in water under microwave irradiation. thieme-connect.comthieme-connect.comresearchgate.netresearchgate.net This approach avoids the use of toxic and difficult-to-handle reagents like phosgene and its derivatives, which are common in classical urea syntheses. thieme-connect.comnih.gov

The reaction of an appropriate amine with potassium cyanate is significantly accelerated by microwave heating, often reducing reaction times from several hours to mere minutes. thieme-connect.comthieme-connect.com For instance, a study by Auclair and Lan demonstrated that using ammonium (B1175870) chloride as a promoter in water at 120 °C under microwave irradiation could produce monosubstituted ureas in good to excellent yields within 15 minutes. chemistryviews.org This method is compatible with a wide array of functional groups, including those that are acid-labile, making it suitable for complex substrates. chemistryviews.org The products often precipitate directly from the aqueous solution, simplifying purification and avoiding the need for column chromatography. researchgate.net

The synthesis of more complex heterocyclic structures containing a piperidine moiety has also been successfully achieved using microwave assistance. For example, the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides to form hybrid molecules was accomplished in excellent yields within 3-5 minutes under microwave irradiation, a significant improvement over conventional methods. mdpi.com This demonstrates the potential of applying microwave technology to the synthesis of piperidinyl urea analogs.

Green Chemistry Protocols:

Green chemistry in the context of urea synthesis focuses on several key areas: the use of safer reagents, employment of benign solvents like water, and the development of catalytic, atom-economical processes. The aforementioned microwave-assisted synthesis using potassium cyanate in water is a prime example of a green protocol. researchgate.net

Beyond laboratory-scale synthesis, significant research is underway to develop fundamentally greener methods for producing urea, a key fertilizer. One innovative approach is the direct electrochemical synthesis of urea from nitrogen (N₂) and carbon dioxide (CO₂) at ambient temperature and pressure. acs.org This process, utilizing a palladium-copper nanoparticle catalyst on titanium dioxide nanosheets, bypasses the energy-intensive Haber-Bosch process for ammonia (B1221849) production, which is a major contributor to global energy consumption and CO₂ emissions. acs.org Another sustainable pathway involves the electrocatalytic coupling of nitrate (B79036) (NO₃⁻) and CO₂ using an indium hydroxide (B78521) nanocatalyst, which can synthesize urea from wastewater components using renewable electricity. springernature.com

While these large-scale industrial methods are not directly used for synthesizing specific pharmaceutical compounds, the principles of using non-toxic starting materials (like CO₂ and N₂) and catalytic systems are inspiring new laboratory-scale green methodologies. acs.orgspringernature.com The development of solvent-free reaction conditions is another hallmark of green chemistry, which has been applied to the production of certain urea derivatives, further reducing environmental impact. researchgate.net A true "green" synthesis pathway considers the entire lifecycle, including the production of starting materials from renewable, carbon-neutral sources. researchgate.net

Late-Stage Functionalization Strategies for Urea Derivatives

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the precise and selective modification of a complex molecule, such as a drug candidate, in the final steps of a synthetic sequence. wikipedia.org This approach allows for the rapid generation of a library of analogs from a common advanced intermediate, enabling detailed structure-activity relationship (SAR) studies without the need to re-synthesize each analog from scratch. wikipedia.orgnyu.edu

Hypervalent Iodine-Mediated Urea Synthesis:

A significant advancement in the synthesis of unsymmetrical ureas, which is highly applicable to LSF, is the use of hypervalent iodine reagents. A novel method employs iodosobenzene (B1197198) diacetate (PhI(OAc)₂) as a coupling mediator to form unsymmetrical ureas from amides and amines. mdpi.comresearchgate.net This protocol is particularly valuable as it operates under mild, metal-free conditions and does not require an inert atmosphere, making it tolerant of a wide range of functional groups. mdpi.com

This method has shown significant potential for the late-stage modification of medicinally relevant compounds. mdpi.com For example, a highly functionalized piperidine derivative was successfully coupled, demonstrating the protocol's utility for synthesizing complex structures analogous to this compound. mdpi.com The versatility of this approach allows for the introduction of structural diversity at a late stage, which is crucial for optimizing the properties of a lead compound. mdpi.com

C–H Functionalization of the Piperidine Ring:

Another powerful LSF strategy is the direct functionalization of carbon-hydrogen (C–H) bonds. For a molecule like this compound, C–H functionalization of the piperidine ring offers a direct route to novel analogs by modifying the heterocyclic core. This is a highly atom-economical approach to creating structural diversity. researchgate.net

Advanced catalytic methods now allow for site-selective C–H functionalization of piperidines. For instance, rhodium-catalyzed C–H insertion reactions using donor/acceptor carbenes can be directed to different positions on the piperidine ring. researchgate.net The selectivity of the reaction (i.e., whether functionalization occurs at the C2, C3, or C4 position) can be controlled by carefully choosing the rhodium catalyst and the nitrogen-protecting group on the piperidine. researchgate.net

C2-Functionalization: This position is electronically activated by the nitrogen atom. Catalysts like Rh₂(R-TCPTAD)₄ can be used to direct functionalization to the C2 position of N-Boc-piperidine. researchgate.net

C4-Functionalization: This position is less electronically favored. However, by using a bulky protecting group on the nitrogen and a specific catalyst, such as Rh₂(S-2-Cl-5-BrTPCP)₄, the reaction can be sterically directed to the C4 position. researchgate.net

C3-Functionalization: Direct C–H functionalization at the C3 position is challenging due to electronic deactivation from the adjacent nitrogen. An indirect approach involves the cyclopropanation of an N-Boc-tetrahydropyridine followed by a regio- and stereoselective reductive ring-opening to yield the 3-substituted piperidine analog. researchgate.net

These sophisticated LSF techniques provide unparalleled access to a diverse range of piperidinyl urea analogs, enabling chemists to fine-tune molecular properties by making precise modifications to the core structure.

Comprehensive Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy for Molecular Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique pattern of absorption bands corresponding to specific functional groups. For 3-Methyl-1-(piperidin-3-yl)urea, characteristic vibrational modes would be expected for the urea (B33335) and piperidine (B6355638) moieties.

Key expected FTIR absorption bands for urea and its derivatives include N-H stretching vibrations, typically observed in the range of 3500-3300 cm⁻¹. researchgate.netmdpi.com The C=O (amide I) stretching vibration is a strong band usually found between 1680 and 1630 cm⁻¹. researchgate.netderpharmachemica.com The N-H bending (amide II) and C-N stretching vibrations also provide significant structural information. researchgate.netresearchgate.net The piperidine ring would exhibit C-H stretching vibrations from its methylene (B1212753) groups just below 3000 cm⁻¹ and N-H stretching from the secondary amine.

A hypothetical data table for the expected FTIR peaks of this compound is presented below, based on typical values for similar structures.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Urea & Piperidine)3400 - 3200Stretching
C-H (Aliphatic)2950 - 2850Stretching
C=O (Urea Amide I)~1640Stretching
N-H (Urea Amide II)~1560Bending
C-N (Urea & Piperidine)1470 - 1380Stretching

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the skeletal vibrations of the piperidine ring and the symmetric vibrations of the urea group, which might be weak or absent in the FTIR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, distinct signals would be expected for the protons of the methyl group, the piperidine ring, and the N-H protons of the urea and piperidine amine. The chemical shifts, signal splitting patterns (multiplicity), and coupling constants would allow for the precise assignment of each proton. For instance, the methyl group attached to the urea nitrogen would likely appear as a doublet, coupled to the adjacent N-H proton. The protons on the piperidine ring would show complex splitting patterns due to their diastereotopic nature and coupling to each other.

While specific experimental data for this compound is not available, ¹H NMR data for related piperidine urea derivatives have been reported, showing characteristic signals for the piperidine and urea fragments. thieme-connect.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the carbon skeleton. For this compound, separate signals would be anticipated for the carbonyl carbon of the urea group (typically in the range of 155-165 ppm), the carbons of the piperidine ring, and the methyl group carbon. thieme-connect.com The chemical shifts of the piperidine carbons would be indicative of their position relative to the nitrogen atom and the urea substituent.

A hypothetical data table for the expected ¹³C NMR chemical shifts of this compound is provided below, based on known values for similar compounds.

Carbon AtomExpected Chemical Shift (ppm)
C=O (Urea)~158
C3 (Piperidine)~48
C2, C6 (Piperidine)~45-55
C4, C5 (Piperidine)~25-35
CH₃ (Methyl)~28

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

For unambiguous structural assignment, especially in complex molecules, advanced NMR techniques are often employed. ipb.pt 2D NMR experiments such as COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks, helping to trace the connectivity of protons within the piperidine ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. These techniques would be invaluable in confirming the substitution pattern on the piperidine ring and the connectivity of the methyl urea group. ktu.edu

Solid-state NMR could be utilized to study the compound in its solid form, providing insights into its crystalline structure, polymorphism, and intermolecular interactions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. For a molecule like this compound, both Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) would be invaluable tools.

ESI-MS is a soft ionization technique that is particularly well-suited for polar molecules like this compound, allowing for the analysis of the intact molecule with minimal fragmentation. In positive ion mode, the compound would be expected to readily form a protonated molecule, [M+H]⁺.

While no specific experimental ESI-MS data for this compound has been reported, general principles of mass spectrometry suggest that tandem MS (MS/MS) studies on the [M+H]⁺ ion would likely involve the fragmentation of the urea moiety and the piperidine ring. A plausible fragmentation pathway, based on studies of similar N,N'-substituted ureas, would involve the cleavage of the C-N bond within the urea group. Additionally, characteristic fragmentation of the piperidine ring would be anticipated.

A theoretical fragmentation pattern for this compound is proposed in the table below, based on the general behavior of related structures.

Theoretical Fragment Ion Proposed Structure Neutral Loss
[M+H]⁺[C₇H₁₅N₃O + H]⁺-
Fragment ACleavage at the urea-piperidine bondC₅H₁₀N
Fragment BLoss of methyl isocyanateCH₃NCO
Fragment CDehydrogenation of the piperidine ringH₂

This table represents a theoretical fragmentation pattern and is not based on experimental data.

HRMS provides a highly accurate mass measurement of a molecule, which allows for the determination of its elemental composition. This technique is crucial for confirming the identity of a new compound and for distinguishing between compounds with the same nominal mass.

No experimental HRMS data for this compound is currently available in the scientific literature. However, the theoretical exact mass of the protonated molecule can be calculated to aid in its potential future identification.

Theoretical HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass
[M+H]⁺C₇H₁₆N₃O⁺158.1288
[M+Na]⁺C₇H₁₅N₃ONa⁺180.1107

This table contains theoretically calculated values and does not represent experimental findings.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of the piperidine ring and the urea substituent in the solid state.

A search of crystallographic databases reveals no published crystal structure for this compound. Therefore, no experimental data on its solid-state structure can be presented.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The urea chromophore is known to exhibit a weak n→π* transition at around 220 nm. The presence of the piperidine ring is not expected to significantly alter the absorption profile in the standard UV-Vis range.

Specific experimental UV-Vis absorption data for this compound has not been reported in the available literature. Therefore, a data table of absorption maxima cannot be provided.

Advanced Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic structure and properties of molecules. For 3-Methyl-1-(piperidin-3-yl)urea, these methods can predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. DFT studies on similar piperidine-containing compounds have successfully predicted their geometric parameters, such as bond lengths and angles. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and predict its vibrational frequencies. Such calculations have been performed on related molecules like 3-methyl-2,6-diphenyl piperidin-4-one, demonstrating good agreement between theoretical and experimental spectroscopic data researchgate.net. DFT is also crucial for determining electronic properties, including the distribution of electron density and the molecular electrostatic potential, which are key to understanding intermolecular interactions.

Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

ParameterPredicted Value
C=O Bond Length~1.25 Å
C-N (Urea) Bond Lengths~1.38 Å
C-N (Piperidine) Bond Lengths~1.47 Å
N-H Bond Lengths~1.01 Å
C-C Bond Lengths~1.53 Å
C-H Bond Lengths~1.09 Å
C-N-C Bond Angle (Urea)~118°
N-C-N Bond Angle (Urea)~117°
C-N-C Bond Angle (Piperidine)~112°
Note: These are estimated values based on typical bond lengths and angles for similar functional groups and may vary in the actual optimized geometry of the molecule.

The Hartree-Fock (HF) method is another fundamental approach in quantum chemistry for approximating the n-body Schrödinger equation. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are valuable for providing a qualitative understanding of molecular orbitals and electronic structure. For this compound, HF calculations, often used in conjunction with DFT, could provide insights into the molecule's electronic transitions and serve as a baseline for more advanced computational methods. Studies on related piperidine (B6355638) derivatives have utilized HF methods to investigate their structural and spectroscopic properties researchgate.net.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich urea (B33335) and piperidine nitrogen atoms, while the LUMO would likely be distributed over the carbonyl group of the urea moiety. Computational studies on urea derivatives have shown that the HOMO-LUMO gap can be modulated by substituents, influencing their chemical behavior researchgate.net.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

ParameterPredicted Energy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy1.0 to 2.0
HOMO-LUMO Gap7.5 to 9.5
Note: These values are estimations based on typical ranges for similar organic molecules and would need to be confirmed by specific calculations for this compound.

Non-linear optical (NLO) materials have applications in various photonic and optoelectronic technologies. Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. For molecules to exhibit significant NLO properties, they often possess a donor-pi-acceptor electronic structure. In this compound, the piperidine and methyl groups can act as electron donors, while the urea carbonyl group can act as an acceptor, potentially giving rise to NLO behavior. Theoretical calculations on similar compounds have been used to predict their hyperpolarizability and assess their potential as NLO materials.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding, electron delocalization, and intramolecular interactions within a molecule. For this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of charge transfer between different parts of the molecule. The delocalization of lone pair electrons from the nitrogen atoms into the antibonding orbitals of adjacent bonds contributes to the stability of the molecule. This type of analysis has been applied to piperidine derivatives to understand their stability and intramolecular charge transfer characteristics researchgate.net.

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Energy Landscapes

Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity. For this compound, the flexibility of the piperidine ring and the rotatable bonds in the urea and methyl appendages give rise to a complex energy landscape with multiple possible conformations.

Illustrative Energy Profile of this compound Conformers:

ConformerDihedral Angle (C-N-C-N)Relative Energy (kcal/mol)Population (%)
Equatorial-Chair (trans)180°0.0075.2
Equatorial-Chair (gauche)60°1.2515.5
Axial-Chair (trans)180°2.505.8
Axial-Chair (gauche)60°3.103.5

This data is illustrative and intended to represent a potential conformational energy landscape.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of its activity.

Docking simulations involve placing the ligand (this compound) into the binding site of a target protein and evaluating the binding affinity using a scoring function. The urea moiety is a key feature, as it can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active site of a receptor or enzyme. For instance, studies on related 1,3-disubstituted ureas have shown their potential to interact with targets like soluble epoxide hydrolase (sEH) nih.govresearchgate.net. In such interactions, the urea group often forms hydrogen bonds with key residues like ASP and TYR nih.gov.

Hypothetical Docking Results of this compound with a Kinase Target:

PDB ID of TargetBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
XXXX-8.5ASP145, LYS48, GLU922 (with ASP145, LYS48)
YYYY-7.9TYR210, SER1501 (with TYR210)
ZZZZ-7.2PHE180, LEU880

This data is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of analogs of this compound, QSAR studies can be employed to predict the activity of new compounds and to guide the design of more potent molecules.

In developing a QSAR model, various molecular descriptors are calculated for each compound in the series. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity. For piperidinyl urea derivatives, studies have shown that descriptors related to polar properties and surface area can be important for their activity nih.gov.

Example of a QSAR Equation for a Series of Piperidinyl Urea Analogs:

pIC50 = 0.5 * LogP - 0.2 * PSA + 1.5 * Num_H_Donors + 3.4

This equation is a simplified, illustrative example of a QSAR model.

Virtual Screening and Ligand-Based Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Ligand-based drug design, on the other hand, relies on the knowledge of other molecules that bind to the biological target of interest.

In the context of this compound, this compound can serve as a starting point or a scaffold for both virtual screening and ligand-based design. A pharmacophore model can be developed based on the key structural features of this compound that are essential for its biological activity. This model would typically include features like hydrogen bond donors and acceptors from the urea group and the hydrophobic character of the piperidine ring.

This pharmacophore model can then be used as a 3D query to screen large compound databases to find other molecules that have a similar spatial arrangement of these key features. This approach can lead to the discovery of novel and structurally diverse compounds with similar or improved biological activity.

Pre Clinical Biological Activity and Pharmacological Potential

Enzyme Inhibition Studies

No enzyme inhibition studies have been published for 3-Methyl-1-(piperidin-3-yl)urea. However, other piperidine-urea derivatives have been explored as inhibitors of various enzymes.

Soluble Epoxide Hydrolase (sEH) Inhibition

Research into 1,3-disubstituted ureas containing a piperidyl moiety has identified potent inhibitors of soluble epoxide hydrolase (sEH). Inhibition of sEH is a therapeutic strategy for managing inflammation, hypertension, and pain by stabilizing beneficial epoxy fatty acids. Studies have shown that the nature of the substituents on the urea (B33335) and piperidine (B6355638) ring is critical for inhibitory potency. For instance, compounds with an aryl group and an acyl or sulfonyl group on the piperidine have demonstrated significant sEH inhibition.

Checkpoint Kinase (CHK1/CHK2) Inhibition

Thiophenecarboxamide ureas incorporating a piperidine moiety have been identified as inhibitors of checkpoint kinases CHK1 and CHK2. These kinases are involved in the DNA damage response, and their inhibition can sensitize cancer cells to chemotherapy and radiation. Structure-activity relationship (SAR) studies have led to the development of potent and selective inhibitors within this class.

Epoxide Hydrolase (EphB/EphE) Inhibition in Pathogens

There is no available data on the inhibition of microbial epoxide hydrolases by this compound or closely related analogues.

Receptor Antagonism and Modulation

Specific data on the receptor antagonism or modulation by this compound is not available. The following sections describe the activities of related piperidine-urea compounds.

Chemokine Receptor Antagonist Activity (e.g., CXCR3, CCR3)

The piperidine-urea scaffold is a key feature in a number of chemokine receptor antagonists.

CXCR3 Antagonism : A series of 1-aryl-3-(piperidin-4-yl)urea derivatives have been synthesized and evaluated as small-molecule antagonists of the CXCR3 receptor. thieme-connect.com SAR studies helped in optimizing the potency and physicochemical properties of these compounds, leading to the identification of potent CXCR3 antagonists. thieme-connect.com Further modifications, such as incorporating tropenyl and homotropenyl moieties, have led to significant improvements in activity and drug-like properties. nih.gov

CCR3 Antagonism : N-arylalkylpiperidine urea derivatives have been investigated as antagonists of the CC chemokine receptor-3 (CCR3). thieme-connect.com These compounds have shown the ability to bind to the receptor and antagonize the effects of eotaxin, a key chemokine in allergic inflammation. thieme-connect.com The substitution pattern on the piperidine ring and the nature of the urea substituent are key determinants of their antagonist activity. mdpi.com

Antimicrobial Efficacy

There are no published studies on the antimicrobial efficacy of this compound. While some urea and piperidine derivatives have been reported to possess antimicrobial properties against various bacterial and fungal strains, specific data for this compound is lacking. rsc.orgwikipedia.org

Antibacterial Activity

No published studies were found that investigated the in vitro or in vivo antibacterial properties of this compound against any bacterial strains.

Antifungal Activity

There is no available data from scientific literature regarding the antifungal efficacy of this compound against any fungal species.

Antioxidant Properties

No research has been published detailing any in vitro or in vivo antioxidant assays or properties of this compound.

Antitumor/Antiproliferative Effects (in vitro assays)

A review of scientific databases reveals no studies on the in vitro antitumor or antiproliferative effects of this compound on any cancer cell lines.

Antiviral Activity (e.g., RNA Virus Replication Inhibition)

There is no published evidence to suggest that this compound has been evaluated for its potential to inhibit the replication of RNA viruses or any other viruses.

Neuroprotective Activities

No pre-clinical studies or research findings are available concerning the potential neuroprotective effects of this compound.

Structure Activity Relationship Sar Elucidation and Lead Optimization

Analysis of Substituent Effects on Biological Activity

The biological activity of 3-Methyl-1-(piperidin-3-yl)urea derivatives is highly sensitive to the nature and position of substituents on the piperidine (B6355638) ring, the methyl group, and the urea (B33335) linkage.

Impact of Piperidine Ring Substitution Patterns

Substitutions on the piperidine ring significantly modulate the pharmacological profile of this class of compounds. For instance, in the context of CXCR3 antagonists, the position of the urea moiety on the piperidine ring is a key determinant of activity. While the initial hit compound featured a 4-substituted piperidine, exploration of other substitution patterns is a common strategy in lead optimization. lookchem.comnih.gov

Furthermore, N-acylation of the piperidine nitrogen has been shown to be a successful strategy for enhancing the potency of soluble epoxide hydrolase (sEH) inhibitors. For example, the introduction of a cyclopropanecarbonyl group at the N1 position of the piperidine ring in a related series of inhibitors led to a significant increase in potency. nih.gov This suggests that for this compound, derivatization of the piperidine nitrogen could be a fruitful avenue for improving biological activity.

The following table summarizes the impact of piperidine ring substitutions on the activity of related urea derivatives:

Compound/SeriesSubstitution on Piperidine RingEffect on Biological ActivityReference
1-Aryl-3-(1-acylpiperidin-4-yl)ureaN-Acyl groupSubstantial improvement in pharmacokinetic parameters and potency as sEH inhibitors. nih.gov nih.gov
1-Aryl-3-piperidin-4-yl-urea4-Urea substitutionIdentified as a key feature for CXCR3 antagonist activity. lookchem.comnih.gov lookchem.comnih.gov

Influence of Methyl Group Position and Stereochemistry

The position and stereochemistry of the methyl group on the piperidine ring can have a profound impact on the biological activity of these compounds. A study on (phenoxyethyl)piperidin-4-ol derivatives highlighted that the position of a methyl substituent significantly influences the molecule's geometry and intermolecular interactions. nih.gov Although this study was not on a urea-containing compound, it underscores the importance of substituent placement on the piperidine ring.

Role of Urea Linkage Modifications

The urea linkage is a central component of the this compound scaffold and plays a crucial role in its biological activity, often by participating in hydrogen bonding interactions with the target protein. Modifications to this linker can significantly affect potency and selectivity.

In a series of piperidinyl urea derivatives developed as HERG blockers and H3 antagonists, the urea moiety was identified as a key pharmacophoric element. nih.gov Furthermore, in the development of sEH inhibitors, the urea linker was found to be essential for potent activity. nih.gov Research on other urea-containing compounds has shown that replacing the urea with a thiourea (B124793) or modifying the substitution pattern on the distal nitrogen can dramatically alter the biological activity. ulaval.ca For instance, in a series of neuroprotective piperidine urea derivatives, the nature of the substituent on the terminal nitrogen of the urea was critical for activity. thieme-connect.comsophion.com

Identification of Key Pharmacophoric Elements

Pharmacophore modeling studies on related piperidinyl urea derivatives have helped to identify the key structural features essential for their biological activity. A typical pharmacophore model for this class of compounds includes:

A hydrogen bond donor: The N-H groups of the urea moiety are critical for forming hydrogen bonds with the target protein. nih.govnih.gov

A hydrogen bond acceptor: The carbonyl oxygen of the urea group acts as a hydrogen bond acceptor. nih.govnih.gov

A hydrophobic feature: The piperidine ring and the methyl group contribute to hydrophobic interactions within the binding pocket. nih.gov

An aromatic/hydrophobic group: In many active analogs, an aromatic ring is attached to the terminal nitrogen of the urea, contributing to hydrophobic and/or aromatic interactions. nih.gov

A study on piperidinyl urea derivatives as HERG blockers and H3 antagonists revealed that the distances between these pharmacophoric sites are crucial for activity. nih.gov

Strategies for Enhancing Potency and Selectivity

Several strategies can be employed to enhance the potency and selectivity of this compound analogs:

Piperidine Ring Modification: As discussed, N-acylation or substitution on the piperidine ring can significantly improve pharmacokinetic properties and potency. nih.gov

Methyl Group Optimization: Systematic exploration of the methyl group's position and stereochemistry can lead to more potent and selective compounds.

Urea Linkage Derivatization: Introducing various substituents on the terminal nitrogen of the urea moiety is a common and effective strategy to modulate activity. For example, in the development of CXCR3 antagonists, a variety of aryl groups were explored at this position to improve potency and physicochemical properties. lookchem.comnih.gov

Bioisosteric Replacement: Replacing the urea linker with other groups that can mimic its hydrogen bonding capabilities, such as thiourea or other heterocyclic rings, could lead to novel compounds with improved properties.

Correlation of Computational Insights with Experimental SAR Data

Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have proven invaluable in understanding the SAR of piperidinyl urea derivatives and guiding the design of new analogs.

A QSAR study on piperidinyl urea derivatives as HERG blockers and H3 antagonists demonstrated that distributed polar properties on the van der Waals surface of the molecules are important for hERG blocking activity, while surface area, volume, and shape descriptors correlate with H3 antagonistic activity. nih.gov This highlights how computational models can distinguish the structural requirements for different biological activities.

In another study on sEH inhibitors, molecular docking simulations were used to visualize the binding mode of the inhibitors in the active site of the enzyme. nih.gov These computational insights, when correlated with experimental SAR data, provide a powerful tool for rational drug design. For example, if a particular substitution leads to a loss of activity, docking studies can often reveal that this is due to a steric clash or the disruption of a key hydrogen bond.

The following table illustrates the correlation between computational predictions and experimental findings for related compounds:

Computational MethodKey FindingExperimental CorrelationReference
QSARDistributed polar properties on the molecular surface are important for hERG blocking activity.Compounds with specific polar surface characteristics showed higher hERG blocking potential. nih.gov
Pharmacophore ModelingIdentified key hydrogen bond donor, acceptor, and hydrophobic features.Synthesis and testing of analogs confirmed the importance of these features for biological activity. nih.gov
Molecular DockingPredicted the binding mode of inhibitors in the sEH active site.The predicted binding interactions were consistent with the observed SAR of the synthesized compounds. nih.gov

By integrating computational and experimental approaches, a deeper understanding of the SAR of this compound can be achieved, facilitating the development of novel and effective therapeutic agents.

Concluding Remarks and Future Research Perspectives

Summary of Current Research Accomplishments

Research on piperidine (B6355638) urea (B33335) derivatives has established this chemical class as a versatile scaffold for engaging a variety of biological targets. The synthetic accessibility of these compounds, coupled with the tunability of their physicochemical properties through substitution on the piperidine ring and the urea nitrogen, has led to the discovery of potent modulators of enzymes and receptors with significant therapeutic promise.

Emerging Avenues for Synthetic Innovation

Future synthetic efforts could focus on developing more efficient and stereoselective routes to access chiral piperidine urea derivatives. The stereochemistry at the 3-position of the piperidine ring is likely to have a profound impact on biological activity. Furthermore, the development of novel methods for the late-stage functionalization of the piperidine ring would enable the rapid generation of diverse compound libraries for screening.

Untapped Biological Targets and Therapeutic Applications

Given the broad range of activities observed for related compounds, 3-Methyl-1-(piperidin-3-yl)urea and its derivatives represent a promising starting point for exploring new therapeutic areas. Potential untapped targets could include other hydrolases, kinases, and G-protein coupled receptors. The inherent drug-like properties of the piperidine urea scaffold make it an attractive platform for tackling challenging targets in areas such as oncology, metabolic diseases, and infectious diseases.

Advanced Methodological Integration for Comprehensive Characterization and Design

A deeper understanding of the structure-activity relationships (SAR) within this compound class will require the integration of advanced analytical and computational methods. High-resolution co-crystal structures of piperidine urea derivatives with their biological targets would provide invaluable insights for rational drug design. Furthermore, the use of in silico screening and predictive modeling can help to prioritize synthetic targets and identify novel biological activities. The combination of these approaches will undoubtedly accelerate the translation of promising piperidine urea-based compounds into clinical candidates.

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